3-Cyclopentyl-1-propanol
CAS No.: 767-05-5
Cat. No.: VC3716064
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 767-05-5 |
---|---|
Molecular Formula | C8H16O |
Molecular Weight | 128.21 g/mol |
IUPAC Name | 3-cyclopentylpropan-1-ol |
Standard InChI | InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2 |
Standard InChI Key | IBMXMCXCSPGCDQ-UHFFFAOYSA-N |
SMILES | C1CCC(C1)CCCO |
Canonical SMILES | C1CCC(C1)CCCO |
Introduction
Physical and Chemical Properties
3-Cyclopentyl-1-propanol is characterized by a specific set of physical and chemical properties that define its behavior in various environments and reactions. The compound has a molecular formula of C₈H₁₆O and a molar mass of 128.21 g/mol . Its structure consists of a cyclopentane ring with a three-carbon chain terminating in a hydroxyl group.
Basic Physical Properties
The following table summarizes the key physical properties of 3-Cyclopentyl-1-propanol:
Property | Value |
---|---|
Molecular Formula | C₈H₁₆O |
Molar Mass | 128.21 g/mol |
Density | 0.907 g/mL at 25°C |
Boiling Point | 93-95°C at 8 mmHg |
Flash Point | 180°F |
Refractive Index | n20/D 1.459 |
Molar Volume | 141.4 mL/mol |
The compound exhibits a moderate density of 0.907 g/mL at 25°C, which is typical for alcohols of similar molecular weight . Its boiling point range of 93-95°C at reduced pressure (8 mmHg) indicates that it is a medium-volatility liquid under standard conditions .
Chemical Structure and Identifiers
The chemical structure of 3-Cyclopentyl-1-propanol features a cyclopentane ring with a propanol chain attached. Various chemical identifiers help in the precise identification of this compound:
Identifier | Value |
---|---|
CAS Registry Number | 767-05-5 |
EINECS | 212-177-3 |
InChIKey | IBMXMCXCSPGCDQ-UHFFFAOYSA-N |
SMILES Notation | OCCCC1CCCC1 |
The SMILES notation (OCCCC1CCCC1) provides a string representation of the molecular structure, indicating a hydroxyl group (O) connected to a three-carbon chain (CCC) which is attached to a cyclopentane ring (C1CCCC1) .
Nomenclature and Synonyms
The compound is known by various names in scientific and commercial contexts, providing flexibility in database searches and literature reviews.
Primary and Alternative Names
Synonym | Type |
---|---|
Cyclopentanepropanol | Common name |
3-Cyclopentanepropanol | Alternative name |
(3-Hydroxyprop-1-yl)cyclopentane | Functional group emphasis |
1-Cyclopentyl-3-hydroxypropane | Positional variant |
3-Cyclopentylpropan-1-ol | IUPAC variant |
This diversity in nomenclature facilitates cross-referencing across different chemical databases and research publications . The consistent identifier across all these names is the CAS Registry Number 767-05-5, which uniquely identifies this specific chemical compound regardless of naming convention.
Synthesis and Preparation Methods
The synthesis of 3-Cyclopentyl-1-propanol can be achieved through various chemical pathways, with the reduction of the corresponding aldehyde being one of the more common approaches.
Oxidation Pathway
Interestingly, the reverse reaction—oxidation of 3-Cyclopentyl-1-propanol to 3-cyclopentylpropanal—is well-documented and provides insight into the structural relationship between these compounds. This oxidation follows the Swern oxidation protocol:
-
3-Cyclopentyl-1-propanol is reacted with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -78°C
-
After approximately 30 minutes, triethylamine is added
-
The mixture is allowed to warm to room temperature over 30 minutes
-
The reaction continues for 3 hours, followed by aqueous workup
-
The extraction process involves diethyl ether, followed by washing with dilute HCl, water, aqueous NaHCO₃, and saturated NaCl solution
-
After drying with MgSO₄, filtration, and concentration, the aldehyde is obtained in good yield (83%)
This oxidation pathway demonstrates the reactivity of the hydroxyl group in 3-Cyclopentyl-1-propanol and its potential as a synthetic precursor. The reverse reaction (reduction of the aldehyde) would be a viable method for synthesizing 3-Cyclopentyl-1-propanol itself.
Hazard Symbol | Classification | Risk Codes | Description |
---|---|---|---|
Xn | Harmful | R22 | Harmful if swallowed |
R36 | Irritating to the eyes | ||
R51 | Toxic to aquatic organisms |
These hazard classifications indicate that 3-Cyclopentyl-1-propanol presents moderate health risks, particularly through ingestion and eye contact . The environmental toxicity (R51) suggests care should be taken to prevent release into aquatic ecosystems.
Safety Code | Description |
---|---|
S24/25 | Avoid contact with skin and eyes |
S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |
The compound also carries a WGK (Wassergefährdungsklasse) Germany rating of 3, indicating a severe hazard to water bodies . This emphasizes the importance of proper disposal and containment measures to prevent environmental contamination.
Chemical Reactivity and Functional Group Analysis
3-Cyclopentyl-1-propanol features a primary alcohol functional group attached to a cyclopentane structure via a propyl chain, conferring specific reactivity patterns.
Alcohol Reactivity
As a primary alcohol, 3-Cyclopentyl-1-propanol participates in typical reactions of this functional group:
-
Oxidation to the corresponding aldehyde (3-cyclopentylpropanal) and carboxylic acid
-
Esterification with carboxylic acids or acid chlorides
-
Dehydration to form alkenes under acidic conditions
-
Substitution reactions to form halides or other derivatives
The demonstrated Swern oxidation reaction highlighted in the synthesis section illustrates the practical application of the alcohol's reactivity in synthetic contexts .
Influence of Cyclopentyl Group
The cyclopentyl moiety influences the compound's physical properties, contributing to:
-
Increased hydrophobicity compared to linear alcohols of similar carbon count
-
Altered steric environment around the molecule
-
Modified solubility profile in various solvents
These characteristics make 3-Cyclopentyl-1-propanol useful in applications requiring specific solubility parameters or hydrophobic interactions.
Analytical Identification and Characterization
Several analytical techniques can be employed to identify and characterize 3-Cyclopentyl-1-propanol in research and quality control contexts.
Spectroscopic Methods
The following spectroscopic properties are useful for identification:
-
Infrared Spectroscopy: The OH stretching vibration (~3300-3500 cm⁻¹) and C-O stretching (~1050-1150 cm⁻¹) are characteristic features
-
Nuclear Magnetic Resonance (NMR): The proton NMR would show signals for:
-
Hydroxyl proton (variable chemical shift)
-
Methylene protons adjacent to the hydroxyl group (~3.6 ppm)
-
Methylene protons in the propyl chain (~1.5-1.7 ppm)
-
Cyclopentyl protons (~1.4-1.8 ppm)
-
-
Mass Spectrometry: The molecular ion peak at m/z 128 with fragmentation patterns showing loss of water (m/z 110) and various cyclopentyl fragments
Chromatographic Analysis
Chromatographic methods can be employed for purity assessment and quantification:
-
Gas Chromatography (GC): 3-Cyclopentyl-1-propanol can be separated using appropriate columns, with expected retention time dependent on specific conditions
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase conditions are typically suitable, often with UV detection
-
Thin-Layer Chromatography (TLC): Can be visualized with staining reagents specific for alcohols, such as phosphomolybdic acid or vanillin
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume